molecular formula C23H24N2O4S B2395274 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide CAS No. 899731-52-3

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide

Cat. No.: B2395274
CAS No.: 899731-52-3
M. Wt: 424.52
InChI Key: SHKDKADHNBIEGP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction, where a thiazinane derivative is reacted with a substituted benzaldehyde and an appropriate acid under controlled conditions . The reaction conditions often include the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and naphthamide groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and naphthamide-based molecules. Examples include:

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide stands out due to its unique combination of a thiazinane ring, phenyl group, and naphthamide moiety

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-21-14-9-17-7-3-4-8-20(17)22(21)23(26)24-18-10-12-19(13-11-18)25-15-5-6-16-30(25,27)28/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKDKADHNBIEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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